molecular formula C20H26N2O8S B158920 Tetraethyl ranelate CAS No. 58194-26-6

Tetraethyl ranelate

Cat. No.: B158920
CAS No.: 58194-26-6
M. Wt: 454.5 g/mol
InChI Key: UJPLQWOIPCSWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetraethyl ranelate involves multiple steps. One common method includes the reaction of acetonedicarboxylic acid diethyl ester with malononitrile in the presence of an acid-binding agent and ethanol . This reaction produces an intermediate compound, which is further reacted with other reagents to form this compound. The reaction conditions typically involve mild temperatures and controlled environments to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is optimized to reduce environmental impact and improve efficiency. The process involves the use of high-purity reagents and advanced reaction monitoring techniques to ensure consistent product quality. The reaction conditions are carefully controlled to minimize the generation of waste and reduce the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl ranelate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products, including halogenated compounds and alkylated derivatives.

Scientific Research Applications

Tetraethyl ranelate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl ranelate is unique due to its specific role as an intermediate in the synthesis of strontium ranelate. Its chemical structure and properties make it particularly suitable for this purpose, and it plays a crucial role in the overall effectiveness of strontium ranelate as a medication for osteoporosis .

Properties

IUPAC Name

ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLQWOIPCSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482577
Record name Tetraethyl ranelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58194-26-6
Record name Tetraethyl ranelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethyl ranelate
Reactant of Route 2
Reactant of Route 2
Tetraethyl ranelate
Reactant of Route 3
Reactant of Route 3
Tetraethyl ranelate
Reactant of Route 4
Reactant of Route 4
Tetraethyl ranelate
Reactant of Route 5
Reactant of Route 5
Tetraethyl ranelate
Reactant of Route 6
Reactant of Route 6
Tetraethyl ranelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.